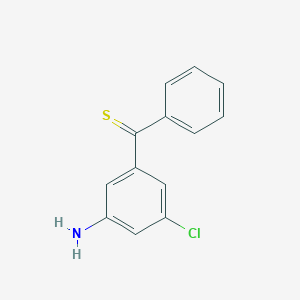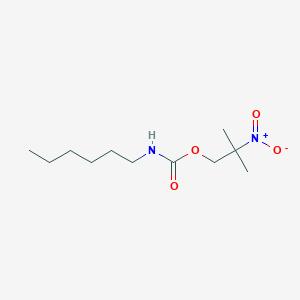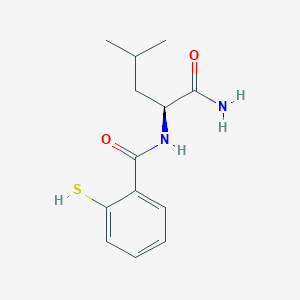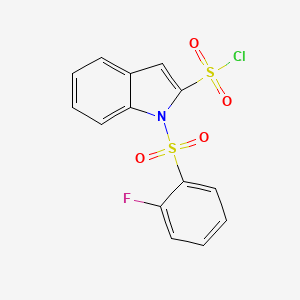
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- is an organic compound with the molecular formula C10H14O. It is a derivative of cyclohexenone, characterized by the presence of a methyl group and an isopropylidene group. This compound is known for its applications in various chemical reactions and its significance in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl vinyl ketone in the presence of a base, followed by dehydration to form the desired product. Another method includes the use of resorcinol via 1,3-cyclohexanedione .
Industrial Production Methods
On an industrial scale, 2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)
- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)
- 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)
Uniqueness
2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for selective interactions with various reagents and biological targets, making it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
824975-86-2 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-methyl-6-propan-2-ylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)9-6-4-5-8(3)10(9)11/h5H,4,6H2,1-3H3 |
Clé InChI |
IJABTABLCUQICW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(=C(C)C)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)

![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)


![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)



